molecular formula C18H23N3O3 B153334 Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 280110-70-5

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B153334
CAS No.: 280110-70-5
M. Wt: 329.4 g/mol
InChI Key: KRFMLZFLQRQWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (molecular formula: C₁₈H₂₃N₃O₃; molecular weight: 329.39 g/mol) is a heterocyclic compound featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a phenyl group at the 5-position. The tert-butyl carbamate group at the 1-position of the piperidine ring serves as a protective group, enhancing solubility and stability during synthetic processes . This structural motif is prevalent in medicinal chemistry, as oxadiazoles are known for their electron-deficient aromatic character, enabling interactions with biological targets such as enzymes or receptors.

Preparation Methods

Synthetic Routes Overview

The synthesis of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically follows a multi-step sequence involving:

  • Boc protection of piperidine to ensure regioselective functionalization.

  • Introduction of the oxadiazole precursor at the 4-position of the piperidine ring.

  • Cyclization to form the 1,3,4-oxadiazole core , often via hydrazide intermediates or coupling reactions.

  • Deprotection and purification to isolate the final product.

Key challenges include maintaining stereochemical integrity during piperidine functionalization and optimizing cyclization conditions to maximize yields .

Step-by-Step Methodologies

Boc Protection of Piperidine

The synthesis begins with Boc protection of piperidine to generate tert-butyl piperidine-1-carboxylate. This step is critical for preventing unwanted side reactions during subsequent functionalization. A representative protocol involves:

  • Reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane at 0–25°C .

  • Yields typically exceed 90% due to the high efficiency of Boc protection under mild conditions .

Functionalization at the 4-Position

The 4-position of the Boc-protected piperidine is functionalized to introduce a carbonyl group, often via:

  • Friedel-Crafts acylation : Using acyl chlorides (e.g., chloroacetyl chloride) and Lewis acids like AlCl₃ to install an acetyl group .

  • Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl or amine nucleophiles .

For this compound, the intermediate tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate is synthesized by reacting Boc-protected piperidine with propiolic acid derivatives under basic conditions .

Formation of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Two primary methods are documented:

Method A: Hydrazide Cyclization with Triphosgene

  • Step 1 : Reacting the acylated piperidine intermediate (e.g., tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate ) with phenylhydrazine to form a hydrazide .

  • Step 2 : Cyclizing the hydrazide using triphosgene (1–2 eq) in anhydrous THF or DCM at 0–25°C. This generates the 1,3,4-oxadiazole ring via elimination of HCl and CO₂ .

  • Typical Yields : 75–85% after column chromatography .

Method B: One-Pot Click Chemistry

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacting an alkyne-functionalized piperidine (e.g., tert-butyl 4-propioloylpiperidine-1-carboxylate ) with an aryl azide (e.g., phenyl azide) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes .

  • Advantages : Rapid reaction times (~5 min) and high yields (90–97%) without requiring intermediate isolation .

Optimization and Yield Analysis

Table 1: Comparative Analysis of Synthesis Methods

MethodReaction TimeYield (%)Purity (%)Key Conditions
Hydrazide Cyclization4–6 hours75–85>95Triphosgene, THF, 0°C
CuAAC Click Chemistry5 minutes90–97>96CuI, DIPEA, DMF, 0°C

Key Findings :

  • Click chemistry offers superior efficiency and scalability compared to traditional hydrazide cyclization, though it requires stringent control over moisture and oxygen .

  • Triphosgene-mediated cyclization is preferable for large-scale synthesis due to lower catalyst costs, despite longer reaction times .

Challenges and Solutions

Steric Hindrance during Piperidine Functionalization

The Boc group’s bulkiness can impede reactions at the 4-position of piperidine. This is mitigated by:

  • Using excess acylating agents (1.5–2.0 eq) .

  • Employing high-boiling solvents (e.g., DMF, DMSO) to enhance solubility .

Byproduct Formation during Cyclization

Unwanted dimerization or over-oxidation is minimized by:

  • Slow addition of triphosgene at low temperatures (0–5°C) .

  • Including radical scavengers (e.g., BHT) in CuAAC reactions .

Chemical Reactions Analysis

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant Escherichia coli. The compound acts as an allosteric inhibitor of the AcrAB-TolC efflux pump, enhancing the effectiveness of conventional antibiotics by preventing bacterial resistance mechanisms .

Anticancer Potential

Studies have also explored the anticancer properties of oxadiazole derivatives. Compounds similar to tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Central Nervous System (CNS) Effects

The piperidine structure is known for its neuroactive properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .

Pain Management

Preliminary studies suggest that this compound may have analgesic properties. It could serve as a scaffold for developing new pain relief medications that target specific pain pathways in the body .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. These materials are particularly relevant in the production of high-performance coatings and composites .

Photophysical Properties

The oxadiazole moiety contributes to interesting photophysical characteristics, making this compound a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its luminescent properties could lead to innovations in display technologies .

Case Studies

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of E. coli growth when combined with standard antibiotics.
Anticancer ActivityShowed potential in reducing tumor size in vitro through apoptosis induction.
CNS EffectsIndicated modulation of serotonin receptors leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural analogs differ primarily in substituents on the oxadiazole ring or additional functional groups on the piperidine scaffold. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₁₈H₂₃N₃O₃ 329.39 5-phenyl oxadiazole Phenyl group enhances aromatic stacking; tert-butyl improves solubility.
tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate C₁₈H₂₂FN₃O₃ 347.38 4-fluoro-phenyl Fluorine increases lipophilicity (logP) and metabolic stability.
tert-butyl 4-[5-fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate (31a) C₁₉H₂₂FN₃O₄ 375.40 Fluoro-phenyl and oxazolone Oxazolone introduces hydrogen-bonding capacity; fluorination enhances membrane permeability.
tert-butyl 4-((5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate C₂₃H₃₃N₅O₄S₂ 531.67 Thiazole and oxazole substituents Increased molecular complexity; potential for multi-target interactions.
Compound from (pyrazolo-pyrimidine derivative) C₂₅H₃₁N₇O₄ 493.56 Pyrazolo-pyrimidine and methoxy-indazol Extended π-system and polar groups improve target affinity but reduce solubility.

Challenges and Opportunities

  • Solubility vs. Bioactivity : Bulkier substituents (e.g., pyrazolo-pyrimidine in ) improve target affinity but reduce aqueous solubility, necessitating formulation strategies .
  • Synthetic Complexity : Multi-step syntheses (e.g., ’s 8-step protocol) increase production costs and scalability challenges.

Biological Activity

Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS No. 21098365) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Before delving into biological activities, it is essential to understand the chemical structure and properties of the compound:

  • Molecular Formula : C18H23N3O3
  • Molecular Weight : 341.39 g/mol
  • Melting Point : 239–243 °C
  • Purity : >97% (HPLC)
  • UV Absorption : Maximal absorption at 292 nm in dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. The oxadiazole moiety is known for its ability to modulate biological responses through:

  • Induction of Apoptosis : Studies have indicated that compounds containing oxadiazole derivatives can induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .
  • Cytotoxic Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis via caspase activation
U9372.41Increases p53 expression
HeLa1.98Cytotoxicity via mitochondrial pathway

Study on Apoptotic Induction

A study published in MDPI demonstrated that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibited potent apoptotic effects in MCF-7 cells. The flow cytometry analysis revealed that these compounds significantly increased the percentage of apoptotic cells in a dose-dependent manner .

Antitumor Activity Assessment

In another investigation focusing on various oxadiazole derivatives, it was found that Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine showed enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin. This was attributed to its unique structural features that facilitate better interaction with cellular targets involved in cell proliferation and survival .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine ring and the phenyl group attached to the oxadiazole significantly influence the biological activity of these compounds. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.
  • Piperidine Modifications : Alterations can lead to improved selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic Questions

Q. What are the key structural features of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, and how do they influence its chemical reactivity?

The compound combines a piperidine ring, a tert-butyl carbamate group, and a 5-phenyl-1,3,4-oxadiazole moiety. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic steps, while the oxadiazole ring contributes to π-π stacking interactions in biological systems. The piperidine ring introduces conformational flexibility, which is critical for binding to biological targets .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety measures include:

  • Respiratory protection : Use fume hoods or NIOSH-approved respirators.
  • Skin/eye protection : Wear nitrile gloves and chemical goggles.
  • Handling precautions : Avoid ignition sources (e.g., sparks, open flames) due to potential toxic fumes during combustion .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is this compound typically synthesized, and what are critical intermediates?

A common route involves:

Piperidine functionalization : Introduce the oxadiazole moiety via cyclization of a thiosemicarbazide intermediate under acidic conditions.

Carbamate protection : React the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Purification : Use silica gel column chromatography to isolate the product (yield: ~60-75%) .
Key intermediates include tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate and 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during oxadiazole ring formation?

  • Temperature control : Maintain 80-100°C during cyclization to avoid decomposition.
  • Catalyst selection : Use polyphosphoric acid (PPA) instead of H₂SO₄ to reduce side reactions.
  • Solvent choice : Toluene improves solubility of aromatic intermediates, reducing tar formation .
    Monitor reaction progress via TLC (Rf = 0.4 in hexane:ethyl acetate, 3:1) and characterize intermediates by ¹H NMR (δ 1.4 ppm for tert-butyl protons).

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance binding to kinase targets (IC₅₀: 0.8 µM vs. 2.3 µM for unsubstituted phenyl).
  • Steric hindrance : Ortho-substituted derivatives show reduced activity due to disrupted π-stacking.
  • Solubility : Introducing -OH groups improves aqueous solubility but may reduce membrane permeability .

Q. What analytical techniques are most effective for characterizing purity and stability?

  • HPLC : Use a C18 column (ACN:H₂O, 70:30) with UV detection at 254 nm (purity >95%).
  • Mass spectrometry : ESI-MS (m/z [M+H]⁺ calc. 357.18, observed 357.21).
  • Stability studies : Store at -20°C under inert gas; DSC analysis shows decomposition onset at 180°C .

Q. How can contradictory data on toxicity profiles be resolved?

Discrepancies in acute toxicity (e.g., LD₅₀ ranging from 200 mg/kg to >500 mg/kg in rodents) may arise from:

  • Impurity variation : Residual solvents (e.g., DMF) in early batches skew results.
  • Metabolic differences : Use standardized in vitro hepatocyte assays (e.g., CYP3A4 inhibition) to cross-validate in vivo data .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use (R)-BINOL-based catalysts for asymmetric synthesis (ee >98%).
  • Flow chemistry : Continuous processing reduces reaction time from 24h to 4h, improving throughput.
  • Crystallization optimization : Ethanol/water (9:1) recrystallization removes diastereomers .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

Molecular docking studies suggest:

  • Hydrogen bonding : The oxadiazole nitrogen interacts with Thr87 in kinase ATP-binding pockets.
  • Hydrophobic interactions : The tert-butyl group occupies a lipophilic pocket (binding energy: -9.2 kcal/mol).
    Validate via SPR (KD = 120 nM) and cellular assays (IC₅₀ = 1.5 µM in HeLa cells) .

Q. What are the ecological implications of uncharacterized degradation products?

  • Photodegradation : UV exposure generates phenyl radicals (EPR-confirmed), which may persist in soil.
  • Mitigation : Advanced oxidation processes (AOPs) with TiO₂/UV degrade >90% within 2h. Conduct OECD 301F tests to assess biodegradability .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point142-145°CDSC
LogP (octanol/water)3.2 ± 0.1Shake-flask
Solubility (H₂O, 25°C)0.12 mg/mLHPLC-UV

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Cyclization CatalystPolyphosphoric acid+15% vs. H₂SO₄
Reaction Temperature90°CMinimizes tar formation
Purification SolventHexane:EtOAc (3:1)Rf = 0.4, >95% purity

Properties

IUPAC Name

tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-9-14(10-12-21)16-20-19-15(23-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMLZFLQRQWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylate (3.00 g) and THF (60 mL) were added triethylamine (7.2 mL) and toluenesulfonyl chloride (4.94 g), followed by stirring at 50° C. overnight. The reaction liquid was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (2.84 g) as a colorless oily sub stance.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydrazinocarbonyl-piperidine-1-carboxylic acid tert-butyl ester (1.15 g, 4.73 mmol, 1.0 eq) in EtOH (15 mL) was added benzimidic acid ethyl ester hydrochloride (921 mg, 4.96 mmol, 1.05 eq.) and the reaction mixture was refluxed for 48 h. The inorganic precipitate was filtered off, washed with ethyl acetate, and the solvent of the mother liquor was evaporated in vacuo. The residue was purified by column chromatography (ethyl acetate/heptanes) to give the title compound as a white solid (327 mg, 0.99 mmol). MS (m/z, MH+): 330.2
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
921 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.